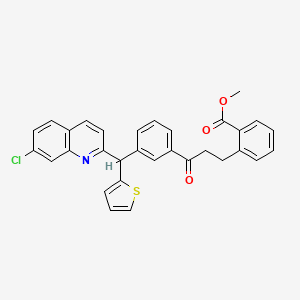
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves multi-step reactions, starting from basic heterocyclic frameworks to more elaborate structures through various chemical transformations. For instance, compounds involving chloroquinoline and thiophene units have been synthesized through reactions like Michael addition, cyclization, and substitution reactions, showcasing the chemoselective reactions and strategic use of halides and other reagents in constructing complex molecules (Fathalla & Pazdera, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate often involves spectroscopic methods and computational modeling. Such analyses reveal the arrangements of the molecular frameworks, the electronic distribution, and the stereochemical aspects critical for understanding the compound's reactivity and properties. For example, X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of complex organic molecules, providing insights into their conformational dynamics and interaction potentials (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions between the functional groups present, such as ester hydrolysis, nucleophilic substitution, and addition reactions. These reactions can significantly alter the compound's chemical properties, leading to new derivatives with diverse applications. The presence of chloroquinoline and thiophene units, for example, can impart unique electronic characteristics, enhancing the compound's reactivity towards specific reagents or under particular conditions (Akkurt et al., 2008).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- This compound is involved in chemoselective reactions, as indicated by the synthesis and reactions of related methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates, highlighting its utility in organic synthesis and chemical transformations (Fathalla & Pazdera, 2007).
Potential Antibacterial and Antifungal Applications :
- Similar compounds, such as quinazolines, have been studied for their antimicrobial properties, suggesting a potential application for this compound in developing new antibacterial and antifungal agents (Desai, Shihora & Moradia, 2007).
Biological Activity in Medicinal Chemistry :
- Related compounds have been explored for biological activity, such as leukotriene D4 antagonists, indicating possible medicinal applications for this compound in similar areas (Gauthier et al., 1990).
Biocatalytic Processes and Drug Synthesis :
- Its related compound, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, has been used in the biocatalytic synthesis of montelukast sodium, illustrating its role in drug synthesis and green chemistry (Liang et al., 2010).
Applications in Organic and Medicinal Chemistry :
- Further research on thieno[3,2-c]quinoline derivatives and their chemical reactions suggests applications in both organic and medicinal chemistry, potentially applicable to this compound as well (Abu‐Hashem et al., 2021).
Eigenschaften
CAS-Nummer |
133791-17-0 |
|---|---|
Produktname |
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate |
Molekularformel |
C28H22ClNO3 |
Molekulargewicht |
455.93 |
IUPAC-Name |
methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |
SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
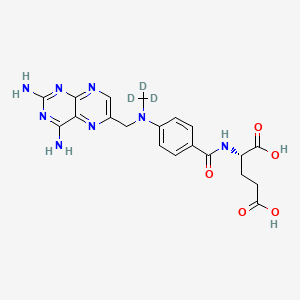
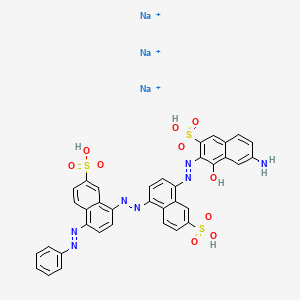
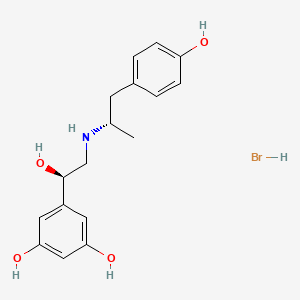
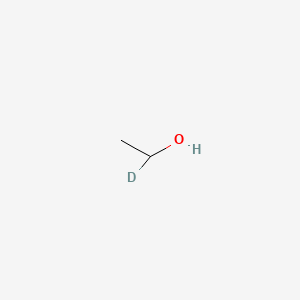
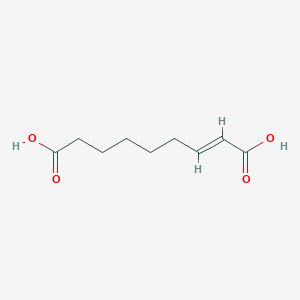
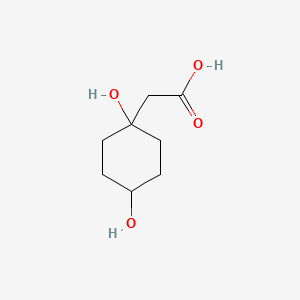
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)